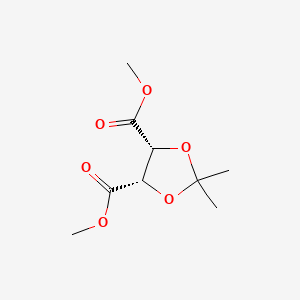![molecular formula C12H14Cl4O2 B14736172 1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene CAS No. 5409-85-8](/img/structure/B14736172.png)
1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene is an organic compound with the molecular formula C12H14Cl4O2 It is a derivative of benzene, characterized by the presence of two chlorine atoms and two (2-chloroethoxy)methyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene typically involves the chlorination of 1,4-dimethoxybenzene followed by the introduction of (2-chloroethoxy)methyl groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes chlorination, etherification, and purification steps. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms or the conversion of the (2-chloroethoxy)methyl groups to other functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 1,4-dihydroxy-2,5-bis[(2-chloroethoxy)methyl]benzene, while oxidation with potassium permanganate can produce 1,4-dichloro-2,5-bis[(2-chloroethoxy)methyl]benzoquinone.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to its biological activity and potential effects on living organisms.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism by which 1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dichlorobenzene: A simpler compound with only two chlorine atoms attached to the benzene ring.
1,4-Dichloro-2-methylbenzene: Contains a methyl group in addition to the chlorine atoms.
1,4-Dichloro-2,5-dimethoxybenzene: Features methoxy groups instead of (2-chloroethoxy)methyl groups.
Uniqueness
1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene is unique due to the presence of both chlorine atoms and (2-chloroethoxy)methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
5409-85-8 |
|---|---|
Molekularformel |
C12H14Cl4O2 |
Molekulargewicht |
332.0 g/mol |
IUPAC-Name |
1,4-dichloro-2,5-bis(2-chloroethoxymethyl)benzene |
InChI |
InChI=1S/C12H14Cl4O2/c13-1-3-17-7-9-5-12(16)10(6-11(9)15)8-18-4-2-14/h5-6H,1-4,7-8H2 |
InChI-Schlüssel |
XCBCXWOBSVKKII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)COCCCl)Cl)COCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


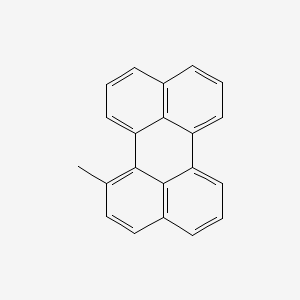
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
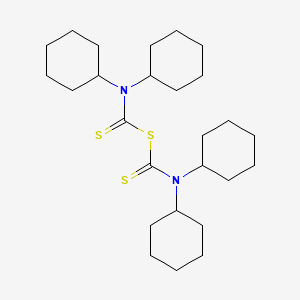
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
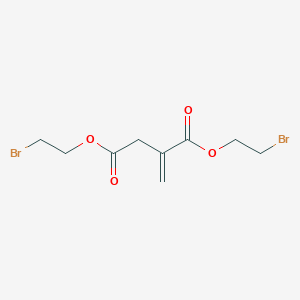
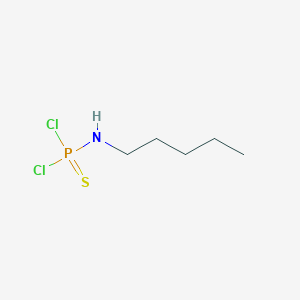
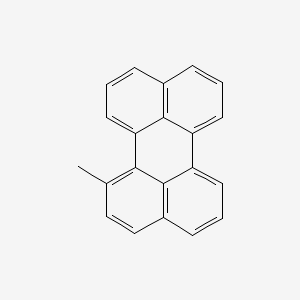
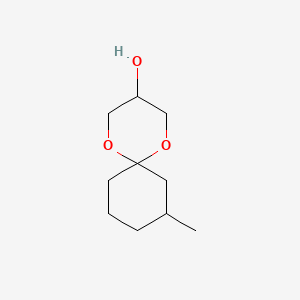

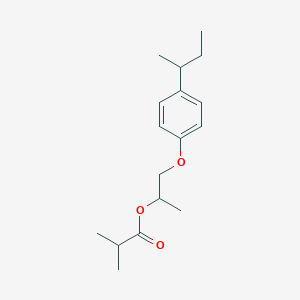
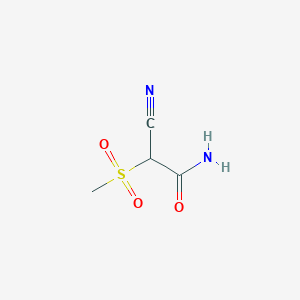
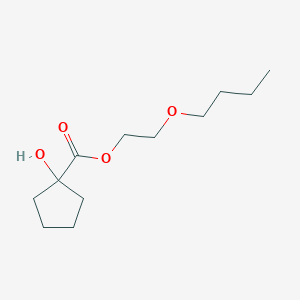
![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)
